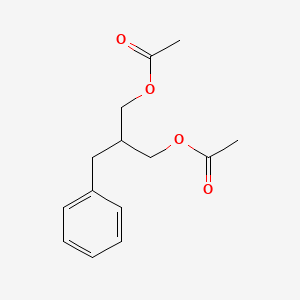

1,3-Diacetoxy-2-benzylpropane

- 専門家チームからの見積もりを受け取るには、QUICK INQUIRYをクリックしてください。

- 品質商品を競争力のある価格で提供し、研究に集中できます。

説明

科学的研究の応用

Oxidation and Synthesis Processes

Oxidation with Hypervalent Iodine

1-Alkoxyallenes, upon oxidation with [(diacetoxy)iodo]benzene, yield various compounds such as 3-acetoxy-3-alkoxypropynes. This indicates the use of 1,3-Diacetoxy-2-benzylpropane in complex organic syntheses (Moriarty et al., 1992).

Intramolecular Hydroxylations

Studies have shown that hydroxylation of monosubstituted 1,3-diphenylpropanes leads to benzylic alcohols, revealing its potential in intricate hydroxylation reactions (Hjelmeland et al., 1977).

Material Science and Polymer Chemistry

Liquid-Crystal Complexes

A polymerizable benzoic acid derivative, when complexed with dipyridyl compounds, exhibited a smectic A liquid crystal phase. This demonstrates the role of 1,3-Diacetoxy-2-benzylpropane derivatives in the creation of advanced materials (Kishikawa et al., 2008).

Prins Reaction with Arylaldehydes

The compound is used in the Prins reaction with arylaldehydes to produce arylolefines, indicating its significance in organic syntheses (Griengl et al., 1976).

Catalysis and Reaction Mechanisms

Transfer Hydrogenation Processes

Under hydrogen autotransfer conditions using certain catalysts, 1,3-cyclohexadiene couples to benzylic alcohols, suggesting applications in catalytic processes (Bower et al., 2008).

Benzilic Ester Rearrangement Studies

The compound is used in studying the mechanism of the benzilic ester rearrangement, an important reaction in organic chemistry (Marques et al., 2009).

Miscellaneous Applications

Oxidation Studies with Lead Tetraacetate

Its derivatives have been used in oxidation studies with lead tetraacetate, showcasing its versatility in chemical reactions (Kurosawa et al., 1972).

NMR Studies of Intramolecular Interactions

It has been used to study intramolecular interactions between aromatic groups, providing insights into molecular structures (Heaton et al., 1998).

Synthesis of Oxazolines and Oxazines

Demonstrated in the synthesis of oxazolines from aldehydes, indicating its utility in creating complex organic structures (Karade et al., 2007).

特性

IUPAC Name |

[2-(acetyloxymethyl)-3-phenylpropyl] acetate |

Source

|

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C14H18O4/c1-11(15)17-9-14(10-18-12(2)16)8-13-6-4-3-5-7-13/h3-7,14H,8-10H2,1-2H3 |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

VIQPOWMUOOJEAU-UHFFFAOYSA-N |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CC(=O)OCC(CC1=CC=CC=C1)COC(=O)C |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C14H18O4 |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

250.29 g/mol |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Product Name |

2-Benzyl-1,3-propanediol diacetate | |

Citations

試験管内研究製品の免責事項と情報

BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。

![(R)-6-(benzyloxy)-8-(1-hydroxy-2-((1-(4-methoxyphenyl)-2-methylpropan-2-yl)amino)ethyl)-2H-benzo[b][1,4]oxazin-3(4H)-one](/img/structure/B1142760.png)